3-Chloro-2-methylpropionitrile
Overview
Description
3-Chloro-2-methylpropionitrile is a chemical compound that is part of a broader class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), which is a carbon atom triple-bonded to a nitrogen atom. The specific structure of 3-chloro-2-methylpropionitrile suggests that it is a chlorinated derivative of a methylpropionitrile, where a chlorine atom is attached to the third carbon in the chain.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a series of 3-substituted derivatives of 2-hydroxypropionanilides, which share a similar backbone to 3-chloro-2-methylpropionitrile, have been synthesized and tested for antiandrogen activity . Additionally, 3-hydroxy-2-methylpropionamide, a compound related to 3-chloro-2-methylpropionitrile, has been synthesized from acrylamide using a tandem hydroformylation-hydrogenation sequence . These methods could potentially be adapted for the synthesis of 3-chloro-2-methylpropionitrile.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chloro-2-methylpropionitrile has been studied using spectroscopic techniques. For example, the microwave spectra of 3-chloropropionitrile have been assigned and analyzed, providing rotational constants and structural parameters for the molecule . This information is valuable for understanding the molecular geometry and electronic distribution in 3-chloro-2-methylpropionitrile.
Chemical Reactions Analysis
The reactivity of nitrile compounds is often explored in the context of their use as intermediates in organic synthesis. For instance, 3-ethoxy-2-methoxymethylenepropionitrile has been reacted with various amidines to yield pyrimidine derivatives . Although not directly related to 3-chloro-2-methylpropionitrile, these studies provide insight into the types of chemical reactions that nitriles can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitriles, including those similar to 3-chloro-2-methylpropionitrile, are influenced by their functional groups. The presence of a halogen, such as chlorine, can affect the compound's reactivity, polarity, and interactions with other molecules. For example, the pyrolysis of 3-azidopropionitrile has been studied, revealing the formation of various decomposition products and providing insights into the stability and reactivity of the compound under thermal conditions .
Scientific Research Applications
- Summary of the Application: 3-Chloro-2-methylpropionitrile has been used in studies investigating the gas phase pyrolysis of β-substituted ethyl chlorides . The aim of these studies is to understand the effects of steric and polar factors on the rate of HCl elimination in β-substituted ethyl chlorides .
- Methods of Application or Experimental Procedures: The gas phase pyrolysis of 3-Chloro-2-methylpropionitrile was investigated in a static system over a temperature range of 460.1–489.9°C and a pressure range of 66–231 Torr . The reaction was found to be homogeneous, unimolecular, and obeyed a first-order rate law .
- Results or Outcomes: The study found that the β-cyano group has a retarding effect on the rate of HCl elimination. It was concluded that electronic factors are of paramount importance in the velocity of elimination of primary halides . This work confirmed that polarization of the C−Cl bond is the rate-determining event in the gas phase pyrolysis of alkyl chlorides .
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZVBSPSFVERCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305174 | |
Record name | 3-Chloro-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylpropionitrile | |
CAS RN |
7659-45-2 | |
Record name | 3-Chloro-2-methylpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7659-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methylpropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7659-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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